molecular formula C18H18N2O2S2 B2440745 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea CAS No. 2097903-00-7

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea

Cat. No.: B2440745
CAS No.: 2097903-00-7
M. Wt: 358.47
InChI Key: RXKGEKUCBKLGAB-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methylphenyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea typically involves multiple steps

    Preparation of Bithiophene Derivative: The bithiophene moiety can be synthesized through a Stille coupling reaction, where 2,2’-bithiophene is coupled with an appropriate halide in the presence of a palladium catalyst.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the bithiophene derivative.

    Formation of Urea Linkage: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the bithiophene ring.

    Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Modified urea derivatives or reduced bithiophene rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene Derivatives: Compounds with similar bithiophene structures but different substituents.

    Hydroxyethyl Ureas: Compounds with hydroxyethyl groups and urea linkages but different aromatic moieties.

Uniqueness

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is unique due to the combination of its bithiophene moiety, hydroxyethyl group, and methylphenyl urea structure. This unique combination imparts specific electronic, chemical, and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)15-8-9-17(24-15)16-7-4-10-23-16/h2-10,14,21H,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKGEKUCBKLGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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